Enoxacin biphosphonate dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enoxacin biphosphonate dihydrobromide is a novel compound that combines the properties of enoxacin, a fluoroquinolone antibiotic, with those of bisphosphonates, which are known for their bone-targeting capabilities. This compound is particularly significant in the treatment of bone-related diseases such as osteoporosis, where it helps in inhibiting bone resorption and promoting bone strength .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enoxacin biphosphonate dihydrobromide involves the reaction of enoxacin with a bisphosphonate precursor under controlled conditions. The process typically includes:
Step 1: Preparation of enoxacin by reacting 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid with appropriate reagents.
Step 2: Synthesis of the bisphosphonate precursor by reacting phosphorous acid with a suitable halogenated compound.
Step 3: Coupling of enoxacin with the bisphosphonate precursor in the presence of a catalyst and under specific temperature and pH conditions to form enoxacin biphosphonate
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using batch reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Enoxacin biphosphonate dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the enoxacin moiety.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products:
Scientific Research Applications
Enoxacin biphosphonate dihydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of enoxacin biphosphonate dihydrobromide involves:
Inhibition of Osteoclast Activity: The bisphosphonate component binds to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption.
Antibacterial Activity: The enoxacin moiety exerts its bactericidal effect by inhibiting bacterial DNA gyrase, preventing DNA replication
Molecular Targets and Pathways: The compound targets the mevalonate pathway in osteoclasts, leading to apoptosis and reduced bone resorption. .
Comparison with Similar Compounds
Zoledronate: Another bisphosphonate used for treating osteoporosis, but without the antibacterial properties of enoxacin.
Alendronate: A widely used bisphosphonate with similar bone-targeting capabilities but different pharmacokinetic properties.
Denosumab: A monoclonal antibody that inhibits osteoclast formation, used as an alternative to bisphosphonates
Uniqueness: Enoxacin biphosphonate dihydrobromide is unique due to its dual functionality, combining the bone-targeting properties of bisphosphonates with the antibacterial activity of enoxacin. This makes it a promising candidate for treating bone infections and osteoporosis simultaneously .
Biological Activity
Enoxacin biphosphonate dihydrobromide (BE) is a novel compound derived from the antibiotic enoxacin, designed to enhance the therapeutic efficacy of bisphosphonates in treating osteoporosis and other osteolytic diseases. This article explores the biological activity of BE, focusing on its mechanisms of action, effects on osteoclasts, and potential clinical applications.
This compound functions primarily as an anti-resorptive agent , inhibiting osteoclast formation and activity. The compound selectively targets the RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand) signaling pathway, which is crucial for osteoclastogenesis. By blocking this pathway, BE reduces the differentiation and function of osteoclasts, leading to decreased bone resorption.
Key Findings:
- Inhibition of Osteoclast Formation : In vitro studies demonstrated that BE significantly impaired RANKL-induced osteoclast formation and function, evidenced by reduced F-actin formation in osteoclasts .
- Bone Resorption Studies : Bone resorption assays indicated that BE effectively inhibited osteoclast-mediated bone resorption, showcasing its potential as a therapeutic agent for osteoporosis .
Comparative Efficacy
When compared to traditional bisphosphonates like zoledronate, BE exhibited similar or superior efficacy in preventing bone loss in ovariectomized rat models. This suggests that BE may provide an effective alternative to existing treatments with potentially fewer side effects.
Parameter | This compound | Zoledronate |
---|---|---|
Osteoclast Inhibition | Significant | Significant |
Bone Resorption Inhibition | High | High |
Side Effects | Minimal | Moderate |
Clinical Application | Osteoporosis, Osteolytic diseases | Osteoporosis |
Case Studies and Research Findings
- Ovariectomized Rat Model : A study evaluated the effects of BE on bone mass preservation in ovariectomized rats, a common model for postmenopausal osteoporosis. Results indicated that BE effectively maintained bone density without notable side effects .
- In Vitro Studies : Research utilizing bone marrow-derived osteoclast cultures showed that BE inhibited not only the formation but also the functional activity of osteoclasts through specific molecular pathways .
- Safety Profile : While long-term use of traditional bisphosphonates is associated with risks such as osteonecrosis of the jaw (ONJ) and atypical femoral fractures, initial findings suggest that BE might present a safer profile due to its targeted mechanism and reduced systemic exposure .
Properties
IUPAC Name |
7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O9P2.2BrH/c1-2-21-8-11(17(24)25)14(23)10-7-12(18)16(19-15(10)21)22-5-3-20(4-6-22)9-13(32(26,27)28)33(29,30)31;;/h7-8,13H,2-6,9H2,1H3,(H,24,25)(H2,26,27,28)(H2,29,30,31);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNDGTONEJGURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCN(CC3)CC(P(=O)(O)O)P(=O)(O)O)F)C(=O)O.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Br2FN4O9P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.